N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
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Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by its CAS number 922558-04-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H32ClN5O2, with a molecular weight of approximately 470.0 g/mol. The compound features a complex structure that includes an oxalamide linkage, a chloro-substituted aromatic ring, and an indolin moiety.
Property | Value |
---|---|
Molecular Formula | C25H32ClN5O2 |
Molecular Weight | 470.0 g/mol |
CAS Number | 922558-04-1 |
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies involving indolin-based compounds have demonstrated broad-spectrum activity against various cancer cell lines. In particular, compounds derived from indolin scaffolds have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A comparative study on indolin derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity. Although specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment .
The mechanism of action for this compound may involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and metastasis.
- Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways associated with cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following is a general outline of the synthetic route:
- Formation of the Indolin Moiety: Starting materials are reacted under controlled conditions to form the indoline structure.
- Oxalamide Bond Formation: The indoline derivative is then coupled with the appropriate oxalamide precursor.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Research Findings
Recent studies have focused on the biological evaluation of oxalamide derivatives. For example, modifications to the oxalamide structure have been shown to enhance bioactivity and selectivity against various biological targets.
Table: Summary of Biological Activities of Related Compounds
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-5-7-19(14-20(16)25)27-24(31)23(30)26-15-22(29-10-3-4-11-29)17-6-8-21-18(13-17)9-12-28(21)2/h5-8,13-14,22H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBWURXWJSWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.